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molecular formula C11H15NO B1306596 2-(Piperidin-1-yl)phenol CAS No. 65195-20-2

2-(Piperidin-1-yl)phenol

Cat. No. B1306596
M. Wt: 177.24 g/mol
InChI Key: OXELIFPFCCGAJX-UHFFFAOYSA-N
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Patent
US05705505

Procedure details

4-(2-Hydroxyphenyl piperidine. 1-Benzyloxycarbonyl-4-(2-benzyloxyphenyl)piperidine was subjected to a procedure similar to that described in Example 10 sub-part c. to give 4-(2-hydroxyphenyl)piperidine as a brown solid (0.36 g); NMR (CDCl3): 1.7-1.9 (m,4), 2.77-2.86 (m,2), 2.99-3.04 (m,1), 3.23 (d,2, J=12), 4.17 (s,2), 6.72 (d,1, J=8), 6.84 (t,1, J=7), 7.05 (m,1); MS: m/z=178(M+1). This material was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-Benzyloxycarbonyl-4-(2-benzyloxyphenyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC1C=CC=CC=1N1CCCCC1.C(OC([N:24]1[CH2:29][CH2:28][CH:27]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=2[O:36]CC2C=CC=CC=2)[CH2:26][CH2:25]1)=O)C1C=CC=CC=1>>[OH:36][C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][C:30]=1[CH:27]1[CH2:26][CH2:25][NH:24][CH2:29][CH2:28]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)N1CCCCC1
Step Two
Name
1-Benzyloxycarbonyl-4-(2-benzyloxyphenyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C1=C(C=CC=C1)OCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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